

OVA-E1 peptide TFA CAS number and molecular weight

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Compound of Interest

Compound Name: OVA-E1 peptide TFA

Cat. No.: B15087527

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In-Depth Technical Guide to OVA-E1 Peptide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-E1 peptide, a variant of the immunodominant ovalbumin peptide SIINFEKL, serves as a critical tool in immunological research. Specifically, it is recognized as an antagonist that activates the p38 and JNK signaling cascades. This technical guide provides comprehensive information on the physicochemical properties, synthesis, purification, and experimental applications of OVA-E1 peptide trifluoroacetate (TFA) salt, intended for professionals in research and drug development.

Physicochemical Properties

The fundamental characteristics of **OVA-E1 peptide TFA** are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference
CAS Number	1262750-80-0	[1]
Molecular Weight	1119.19 g/mol	[1]
Amino Acid Sequence	EIINFEKL	
Appearance	White to off-white powder	[2]

Synthesis and Purification

The synthesis of OVA-E1 peptide (EIINFEKL) is typically achieved through Solid Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

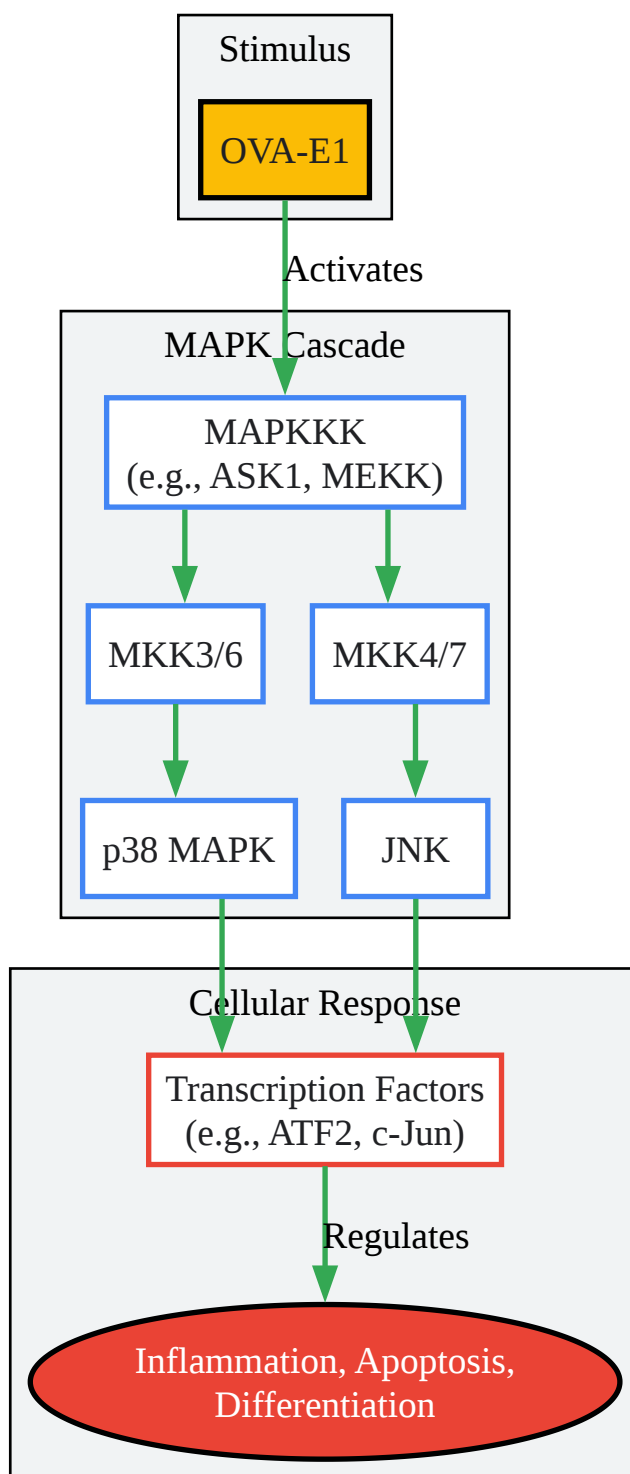
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

- Resin Preparation:** Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid) in a compatible solvent such as N,N-Dimethylformamide (DMF).
- Fmoc Deprotection:** Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes the N-terminal amine for the next coupling step.
- Amino Acid Activation:** Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-Diisopropylethylamine (DIEA).
- Coupling:** Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion. The completeness of the reaction can be monitored by a colorimetric test such as the Kaiser test.
- Washing:** Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

- **Repeat Cycle:** Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the EIINFEKL sequence.
- **Cleavage and Deprotection:** Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, most commonly Trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
- **Precipitation and Washing:** Precipitate the cleaved peptide in cold diethyl ether and wash several times to remove the cleavage cocktail and scavengers.

Experimental Workflow: Peptide Synthesis



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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
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